4-(Difluoromethoxy)-2,5-difluoroaniline is an organic compound with the molecular formula and a molecular weight of 195.11 g/mol. It is characterized by the presence of difluoromethoxy and difluoro substituents on an aniline structure, which significantly influences its chemical properties and potential applications. This compound is notable for its utility in research, particularly in the field of medicinal chemistry and materials science.
4-(Difluoromethoxy)-2,5-difluoroaniline falls under the category of fluorinated organic compounds. Its classification as a difluoromethylated aniline places it within a group of compounds known for their unique reactivity and biological activity due to the presence of fluorine atoms.
The synthesis of 4-(difluoromethoxy)-2,5-difluoroaniline can be achieved through a multi-step process involving several key reactions:
This method has been noted for its high yield (up to 90%) and purity (greater than 98.5%), making it suitable for industrial applications.
The molecular structure of 4-(difluoromethoxy)-2,5-difluoroaniline can be represented using various notations:
InChI=1S/C7H5F4NO/c8-3-2-6(13-7(10)11)4(9)1-5(3)12/h1-2,7H,12H2C1=C(C(=CC(=C1F)OC(F)F)F)NThe compound's structure features a benzene ring substituted with two fluorine atoms at positions 2 and 5, a difluoromethoxy group at position 4, and an amino group at position 1. This arrangement contributes to its unique chemical properties.
4-(Difluoromethoxy)-2,5-difluoroaniline participates in various chemical reactions typical for aromatic amines and fluorinated compounds:
Technical details regarding specific reaction conditions or yields were not extensively documented in the sources reviewed.
The mechanism by which 4-(difluoromethoxy)-2,5-difluoroaniline exerts its effects can be linked to its structural features:
Relevant data on solubility, melting point, or boiling point was not explicitly mentioned in the sources reviewed.
4-(Difluoromethoxy)-2,5-difluoroaniline has several scientific uses:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5